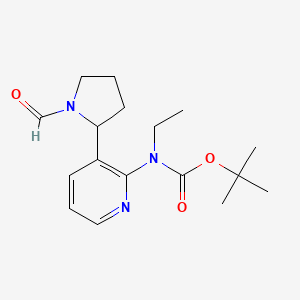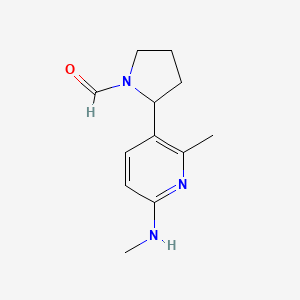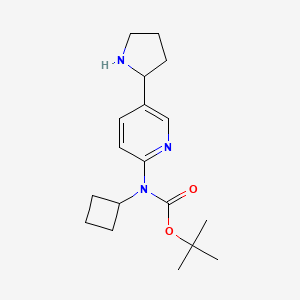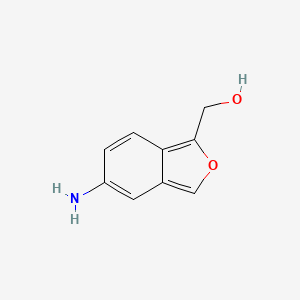![molecular formula C9H12N2O4S B11821758 {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate typically involves the reaction of 3,4-dihydroxyphenylthiol with an appropriate amino compound under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of acetic acid to form the acetate salt . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted phenyl compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of the dihydroxyphenyl group suggests that it may scavenge free radicals and protect cells from oxidative damage .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases related to oxidative stress and inflammation .
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals. Additionally, it may modulate signaling pathways involved in inflammation and cell survival .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring.
Triazoles: Triazoles are another class of heterocyclic compounds known for their antifungal and anticancer activities.
Uniqueness
What sets {Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and dihydroxyphenyl groups allows for versatile chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H12N2O4S |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
[amino-(3,4-dihydroxyphenyl)sulfanylmethylidene]azanium;acetate |
InChI |
InChI=1S/C7H8N2O2S.C2H4O2/c8-7(9)12-4-1-2-5(10)6(11)3-4;1-2(3)4/h1-3,10-11H,(H3,8,9);1H3,(H,3,4) |
Clave InChI |
UGZALSMVEUUBOR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[O-].C1=CC(=C(C=C1SC(=[NH2+])N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino}acetate](/img/structure/B11821685.png)
![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)


![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)


![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)


![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
